molecular formula C22H23N3O3S B2414680 N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946373-81-5

N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2414680
CAS No.: 946373-81-5
M. Wt: 409.5
InChI Key: DJZWKKJERVWIAR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-9-15(2)11-16(10-14)23-20(26)13-29-21-18-6-3-7-19(18)25(22(27)24-21)12-17-5-4-8-28-17/h4-5,8-11H,3,6-7,12-13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZWKKJERVWIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, examining the compound's mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC18H20N4O2S
Molecular Weight348.44 g/mol
LogP3.5
Polar Surface Area70.5 Å

This compound features a complex structure that includes a furan moiety and a cyclopentapyrimidine core, which are known to contribute to diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : It is hypothesized that this compound can activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that could protect normal cells from oxidative stress induced by chemotherapeutic agents .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)18

These results indicate a promising profile for further development as an anticancer agent.

Study 1: Anticancer Screening

A study conducted on multicellular spheroids demonstrated the efficacy of this compound in reducing tumor growth compared to controls. The compound was found to significantly decrease spheroid size and viability after 48 hours of treatment .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action revealed that it modulates the expression of genes involved in apoptosis and cell cycle regulation. Specifically, upregulation of p53 and downregulation of Bcl-2 were observed in treated cells .

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 356.4 g/mol. The compound features a unique cyclopentapyrimidine core along with a furan moiety and a thioether linkage that contribute to its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyclopentapyrimidines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A notable study demonstrated the efficacy of related compounds in xenograft models where tumor growth was significantly reduced through the modulation of oncogenic signaling pathways.

Enzyme Inhibition

This compound has shown potential as an inhibitor for various enzymes implicated in cancer and bacterial virulence. For instance, research on structurally similar compounds has indicated their ability to inhibit the Type III secretion system (T3SS), which is crucial for bacterial pathogenesis.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar frameworks have been shown to exhibit activity against various pathogens, indicating a potential for developing new antimicrobial agents based on this molecular structure.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Cyclopentapyrimidine Core : This involves cyclization reactions that yield the pyrimidine framework.
  • Introduction of Functional Groups : The furan moiety and thioether functionalities are introduced through nucleophilic substitution reactions.
  • Final Coupling : The acetamide group is added to complete the synthesis.

Detailed reaction mechanisms and conditions would be necessary for replicating this synthesis in laboratory settings.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.

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